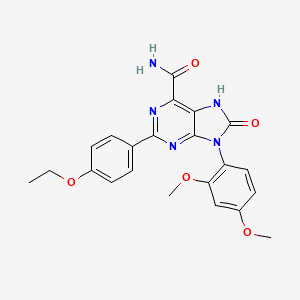

9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a 2,4-dimethoxyphenyl group at position 9 and a 4-ethoxyphenyl substituent at position 2. Its synthesis likely follows pathways similar to those described for related purine carboxamides, involving multi-step reactions such as thiourea formation, cyclization, and alkylation . Key attributes include high purity and scalability, as observed in structurally analogous compounds .

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5/c1-4-32-13-7-5-12(6-8-13)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-10-9-14(30-2)11-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJFBNKHXHICEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with CAS number 898422-29-2 , is a member of the purine family, characterized by its complex structure that includes a purine base modified with various aromatic and functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 435.44 g/mol

- Structure : The compound features a carboxamide group, which enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in purinergic signaling. Research indicates that it may act as an inhibitor or modulator of these receptors, which play crucial roles in various physiological processes, including inflammation and immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, showing significant cytotoxic effects:

These findings suggest that the compound exhibits promising activity against various types of cancer, comparable to established chemotherapeutic agents.

Phosphodiesterase Inhibition

The compound has also been evaluated for its phosphodiesterase (PDE) inhibitory properties. PDEs are critical enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibitors of PDE4 have therapeutic potential in treating inflammatory diseases and depression:

| PDE Type | IC50 (nM) | Selectivity |

|---|---|---|

| PDE4D | 94 | High |

| PDE4B | 1000-fold less active | Low |

This selectivity indicates that the compound could be developed as a targeted treatment for conditions like asthma and COPD by selectively inhibiting PDE4D over other isoforms.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in A-549 cells, suggesting a mechanism involving mitochondrial dysfunction and oxidative stress.

- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with the electron-withdrawing fluorine in the 2-fluorophenyl analog . Methoxy/ethoxy groups improve solubility but may reduce membrane permeability compared to non-polar methyl substituents .

- Hydrogen Bonding: The hydroxyl group in the 4-hydroxyphenylamino analog () offers enhanced hydrogen-bonding capacity, which is absent in the target compound’s ethoxy/dimethoxy substituents .

Q & A

Q. What are the key steps for synthesizing 9-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis involves multi-step organic reactions, including:

- Coupling Reactions : Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate the formation of the purine core.

- Functional Group Modifications : Selective protection/deprotection of methoxy and ethoxy groups to ensure regioselectivity.

- Oxidation Steps : Controlled oxidation of intermediates using potassium permanganate (KMnO₄) to introduce the 8-oxo group .

Optimization : Reaction temperatures (40–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of precursors are adjusted via factorial design experiments to maximize yield (>70%) and purity (HPLC >95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, carbonyl signals at δ 165–170 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 484.16) and fragmentation patterns.

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Q. How do the compound’s solubility and stability impact experimental design?

Methodological Answer:

Q. What role do the 2,4-dimethoxyphenyl and 4-ethoxyphenyl groups play in bioactivity?

Methodological Answer:

- Hydrophobic Interactions : The dimethoxyphenyl group enhances membrane permeability (logP ≈ 3.2).

- Electron-Donating Effects : Ethoxy groups stabilize charge-transfer interactions with enzyme active sites (e.g., kinase inhibition assays) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like kinases or GPCRs?

Methodological Answer:

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

Methodological Answer:

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

Q. How can modifications to the purine core enhance selectivity against off-target proteins?

Methodological Answer:

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.